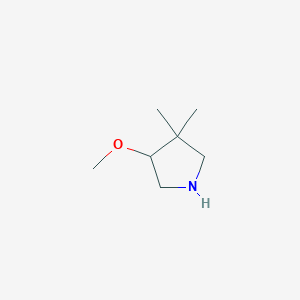

4-Methoxy-3,3-dimethylpyrrolidine

Description

BenchChem offers high-quality 4-Methoxy-3,3-dimethylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3,3-dimethylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)5-8-4-6(7)9-3/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULABXABPWDXDFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889188-78-6 | |

| Record name | 4-methoxy-3,3-dimethylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-3,3-dimethylpyrrolidine: A Novel Scaffold for Drug Discovery

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a critical aspect in modern drug design for enhancing potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical overview of a novel derivative, 4-Methoxy-3,3-dimethylpyrrolidine, for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not extensively available, this document synthesizes established principles of pyrrolidine chemistry, predictive modeling, and field-proven insights to offer a robust theoretical framework for its synthesis, characterization, and potential applications.

Introduction: The Significance of the Pyrrolidine Moiety

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in the design of new therapeutic agents. Its prevalence in nature, most notably as the core of the amino acid proline, has made it a focal point for synthetic and medicinal chemists.[2][4] The structural rigidity and stereochemical complexity of the pyrrolidine ring allow for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes, receptors, and ion channels.[3] Furthermore, the pyrrolidine motif can enhance aqueous solubility and other physicochemical properties, contributing to improved drug-like characteristics.[4] The introduction of diverse substituents onto the pyrrolidine core, such as the methoxy and gem-dimethyl groups in 4-Methoxy-3,3-dimethylpyrrolidine, offers a promising avenue for developing novel chemical entities with unique biological activities.

Chemical Structure and Predicted Properties

Molecular Structure

4-Methoxy-3,3-dimethylpyrrolidine possesses a pyrrolidine ring substituted at the 3-position with two methyl groups and at the 4-position with a methoxy group.

Molecular Formula: C₇H₁₅NO[5]

SMILES: CC1(CNCC1OC)C[5]

InChI: InChI=1S/C7H15NO/c1-7(2)5-8-4-6(7)9-3/h6,8H,4-5H2,1-3H3[5]

The presence of a stereocenter at the C4 position means that 4-Methoxy-3,3-dimethylpyrrolidine can exist as a pair of enantiomers, (R)- and (S)-4-Methoxy-3,3-dimethylpyrrolidine. The stereochemistry will significantly influence its interaction with chiral biological macromolecules.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of the physicochemical properties of 4-Methoxy-3,3-dimethylpyrrolidine.

| Property | Predicted Value | Source |

| Molecular Weight | 129.20 g/mol | PubChem |

| Monoisotopic Mass | 129.11537 Da | [5] |

| XlogP | 0.7 | [5] |

| Boiling Point | ~150-170 °C | (Estimated based on similar structures) |

| Solubility | Expected to be soluble in organic solvents and moderately soluble in water.[6] | (Inferred) |

The predicted XlogP value suggests a favorable balance between hydrophilicity and lipophilicity, a key parameter for oral bioavailability.

Synthesis and Methodologies

While a specific synthesis for 4-Methoxy-3,3-dimethylpyrrolidine has not been published, a plausible and efficient synthetic route can be designed based on established methodologies for constructing substituted pyrrolidines.[7][8] A retro-synthetic analysis suggests a strategy involving the formation of the pyrrolidine ring through cyclization of a suitable acyclic precursor.

Proposed Synthetic Pathway: A Hypothetical Protocol

A robust approach would be a multi-step synthesis starting from readily available materials. One such hypothetical pathway is outlined below.

Step 1: Synthesis of a β-amino ester precursor. This could be achieved through a Michael addition of an amine to an appropriately substituted α,β-unsaturated ester.

Step 2: Reduction of the ester and cyclization. Reduction of the ester to the corresponding aldehyde or alcohol, followed by intramolecular reductive amination or other cyclization methods, would form the pyrrolidine ring.

Step 3: Introduction of the methoxy group. If not already incorporated, the methoxy group could be introduced via nucleophilic substitution on a suitable precursor, such as a 4-hydroxypyrrolidine derivative.

Experimental Workflow: A Conceptual Framework

Caption: Hypothetical synthetic workflow for 4-Methoxy-3,3-dimethylpyrrolidine.

Spectroscopic Characterization (Predicted)

The structural elucidation of 4-Methoxy-3,3-dimethylpyrrolidine would rely on a combination of spectroscopic techniques. The following are the expected spectral features based on its structure.

¹H NMR Spectroscopy

-

-OCH₃ group: A singlet at approximately 3.2-3.4 ppm.

-

-CH₂-N-CH₂- protons: A series of multiplets in the range of 2.5-3.5 ppm.

-

-CH(OCH₃)- proton: A multiplet around 3.8-4.2 ppm.

-

-C(CH₃)₂ protons: Two singlets for the diastereotopic methyl groups, expected around 1.0-1.2 ppm.

-

-NH proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy

-

-OCH₃ carbon: A signal around 55-60 ppm.

-

-CH₂-N-CH₂- carbons: Signals in the range of 40-60 ppm.

-

-CH(OCH₃)- carbon: A signal around 70-80 ppm.

-

-C(CH₃)₂ carbon: A quaternary carbon signal around 35-45 ppm.

-

-C(CH₃)₂ carbons: Two signals for the methyl carbons around 20-30 ppm.

Infrared (IR) Spectroscopy

-

N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions in the 2850-2960 cm⁻¹ region.

-

C-O stretch (ether): A strong absorption band around 1070-1150 cm⁻¹.[9]

-

N-H bend: An absorption around 1590-1650 cm⁻¹.

Mass Spectrometry

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 129. The fragmentation pattern would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), and cleavage of the pyrrolidine ring. Predicted collision cross-section values for various adducts are available.[5]

Potential Applications in Drug Development

The unique substitution pattern of 4-Methoxy-3,3-dimethylpyrrolidine makes it an attractive scaffold for medicinal chemistry programs targeting a variety of diseases.

Central Nervous System (CNS) Disorders

Pyrrolidine derivatives are well-represented in drugs targeting the CNS.[10][11] The pyrrolidine scaffold can mimic the conformation of neurotransmitters, and the substituents can be tailored to achieve selectivity for specific receptor subtypes. The methoxy group, in particular, is a common feature in many CNS-active drugs and can influence blood-brain barrier permeability and metabolic stability.[12][13]

Antiviral and Anticancer Agents

Substituted pyrrolidines have shown promise as antiviral and anticancer agents.[3] The stereochemistry and electronic properties of the substituents can be optimized to inhibit viral replication enzymes or to interact with protein targets involved in cancer progression.

Metabolic Diseases

The pyrrolidine ring has been incorporated into molecules designed to treat metabolic disorders such as diabetes.[3] The ability to precisely position functional groups allows for the design of potent and selective enzyme inhibitors or receptor agonists/antagonists.

Caption: Potential therapeutic applications of 4-Methoxy-3,3-dimethylpyrrolidine.

Conclusion and Future Directions

4-Methoxy-3,3-dimethylpyrrolidine represents a novel and synthetically accessible chemical scaffold with significant potential for drug discovery. This guide has provided a theoretical framework for its synthesis, characterization, and application based on established chemical principles and predictive methodologies. Future research should focus on the development of an efficient and stereoselective synthesis of its enantiomers. Subsequent biological screening of these compounds in relevant disease models will be crucial to unlocking their therapeutic potential. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this promising new area of medicinal chemistry.

References

-

Sjölin, O. (2017). Synthesis of substituted pyrrolidines. KTH, School of Chemical Science and Engineering. [Link]

-

Nevsky, A. A., & Zhuravlev, A. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(9), 2977. [Link]

-

White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. [Link]

-

Wallach, J., & Brandt, S. D. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience, 13(9), 1331-1334. [Link]

-

Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

PubChemLite. 4-methoxy-3,3-dimethylpyrrolidine (C7H15NO). [Link]

-

Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Cherevan, E. A., Nam, D. D., Gubskiy, I. L., & Aliev, O. I. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. Molecules, 26(20), 6124. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. C2H6O CH3OCH3 infrared spectrum of methoxymethane. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. PubChemLite - 4-methoxy-3,3-dimethylpyrrolidine (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 6. 2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine () for sale [vulcanchem.com]

- 7. diva-portal.org [diva-portal.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnrjournal.com [pnrjournal.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of 3,3-Dimethylpyrrolidine Derivatives: A Technical Guide for Medicinal Chemistry

Executive Summary

The pyrrolidine ring is a privileged scaffold in drug discovery, serving as the core for numerous GPCR ligands, kinase inhibitors, and peptide mimetics. However, the unsubstituted pyrrolidine ring possesses significant conformational flexibility, traversing a pseudorotational pathway that can dilute binding affinity (entropic penalty).

The introduction of a 3,3-dimethyl (gem-dimethyl) moiety is a strategic modification used to restrict this conformational freedom—a phenomenon rooted in the Thorpe-Ingold effect. This guide provides a rigorous technical framework for analyzing the conformational landscape of 3,3-dimethylpyrrolidine derivatives, combining computational modeling (DFT) with experimental validation (NMR).

Theoretical Framework: The Gem-Dimethyl Bias

The Physics of Pyrrolidine Puckering

Unlike six-membered rings which settle into stable chair conformations, five-membered rings like pyrrolidine are never planar. They exist in a state of dynamic equilibrium described by the Pseudorotation Cycle .

-

Envelope (

): One atom is out of the plane defined by the other four.[1] -

Twist (

): Three adjacent atoms are coplanar, while the other two are displaced on opposite sides.

The conformation is defined by two parameters:

-

Phase Angle of Pseudorotation (

): Describes where the ring is on the cycle (0° to 360°). -

Puckering Amplitude (

): Describes how much the ring is puckered (typically 35°–45°).

The 3,3-Dimethyl Effect

In a standard pyrrolidine, the energy barrier between conformers is low (< 3 kcal/mol). The introduction of a 3,3-dimethyl group alters this landscape significantly due to syn-diaxial repulsion and torsional strain minimization .

-

Thorpe-Ingold Effect (Angle Compression): The internal C2-C3-C4 bond angle is compressed, forcing the ring substituents closer together.[2]

-

Conformational Lock: To minimize the eclipsing interactions of the gem-methyl groups with adjacent equatorial protons or substituents, the ring biases toward specific regions of the pseudorotation cycle. The 3,3-dimethyl group typically favors a conformation where the C3 atom is the "flap" of the envelope or part of a twist that maximizes the staggering of the methyl groups.

Computational Analysis Workflow

To predict the preferred conformation before synthesis, Density Functional Theory (DFT) is required. Molecular Mechanics (Force Fields) often fail to accurately capture the subtle electronic effects of the nitrogen lone pair (

Recommended Computational Protocol

| Step | Method | Purpose |

| 1. Sampling | Monte Carlo / Low-Mode MD (OPLS4 or MMFF94) | Generate a broad ensemble of starting geometries to ensure the global minimum is not missed. |

| 2. Optimization | DFT: B3LYP-D3BJ / 6-311+G(d,p) | Geometry optimization including dispersion corrections (D3BJ) which are critical for steric clashes in gem-dimethyl systems. |

| 3. Solvation | PCM or SMD (Water/Chloroform) | Implicit solvent models are essential; gas-phase calculations often overemphasize intramolecular H-bonds. |

| 4. Frequency | Harmonic Frequency Calc | Confirm stationary points (no imaginary frequencies) and obtain Zero-Point Energy (ZPE). |

Visualization of the Workflow

Figure 1: Computational workflow for predicting the dominant conformer of 3,3-dimethylpyrrolidines.

Experimental Validation: NMR Spectroscopy

While X-ray crystallography provides a snapshot, it is subject to crystal packing forces. Solution-state NMR is the gold standard for determining the bioactive conformation.

Vicinal Coupling Constants ( )

The relationship between the dihedral angle (

For 3,3-dimethylpyrrolidine, the key diagnostic protons are at positions C4 and C5 .

-

Rigid Systems: If the ring is locked, you will observe distinct large (~10-12 Hz, trans-diaxial) and small (~2-4 Hz, gauche) couplings.

-

Flexible Systems: Rapid averaging results in intermediate couplings (~6-7 Hz).

Data Interpretation Table:

| Observation ( | Interpretation | Structural Implication |

| Distinct Large/Small | Slow exchange / Locked | 3,3-dimethyl group has successfully restricted the pucker. |

| Averaged (~6-7 Hz) | Fast pseudorotation | The barrier is insufficient; the ring is flexible. |

| NOE Correlations | Strong H3(Me)-H5(ax) | Confirms spatial proximity of methyls to the C5 position. |

Experimental Protocol: NMR Analysis

Objective: Determine the solution-state pucker of a 3,3-dimethylpyrrolidine derivative.

-

Sample Preparation:

-

Dissolve 5–10 mg of compound in 600 µL of CDCl₃ (or DMSO-

if polar). -

Note: Use a solvent that minimizes H-bonding if the N-H is free, or use DMSO to lock H-bonds.

-

-

Acquisition:

-

Run a standard 1D

H NMR (minimum 400 MHz, preferably 600 MHz for resolution). -

Run 1D NOE or 2D NOESY (mixing time 500 ms). Target the methyl singlets at C3.

-

-

Analysis:

-

Extract

values for the C4 and C5 protons. -

Use the Altona parameter set to calculate the dihedral angles from the experimental

values. -

Compare these angles with the DFT-predicted angles.

-

Case Study: Optimization of a GPCR Ligand

Scenario: A medicinal chemistry team is optimizing a pyrrolidine-based antagonist. The parent compound (unsubstituted pyrrolidine) has high potency but poor metabolic stability (rapid oxidation at C3).

Intervention: The team introduces a 3,3-dimethyl group.

-

Metabolic Result: The C3 position is blocked, preventing oxidation.

-

Conformational Result: The ring pucker shifts.

Analysis: Using the workflow above, the team determines that the 3,3-dimethyl group forces the ring into a C4-envelope conformation.

-

DFT Prediction: The C4-envelope places the bulky C3-methyls in a pseudo-equatorial orientation relative to the ring plane.

-

NMR Validation:

values are 11.2 Hz (trans) and 3.5 Hz (cis), confirming a rigid ring. -

Outcome: If the receptor pocket requires this specific shape, potency increases. If the receptor requires the other pucker, potency drops (despite improved metabolic stability). This "conformational check" is vital to explain SAR (Structure-Activity Relationship) cliffs.

Conformational Landscape Diagram

Figure 2: Simplified pseudorotation map. The 3,3-dimethyl group often biases the equilibrium toward specific envelopes (e.g., East/West quadrants) to relieve steric strain.

References

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080–1106. (The foundational text on the Thorpe-Ingold/Gem-Dimethyl effect).[2]

-

Altona, C. (1982). Conformational analysis of five-membered rings in solution. Recueil des Travaux Chimiques des Pays-Bas, 101(12), 413–433. (The definitive guide on NMR analysis of 5-membered rings).

-

Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Discusses the use of gem-dimethyl groups in controlling stereochemical outcomes).

-

Smith, A. B., et al. (1998). Design and Synthesis of Non-Peptide Peptidomimetics. Journal of Medicinal Chemistry, 41(26), 5119. (Application of pyrrolidine scaffolds in drug design).

Sources

The Gem-Dimethyl Effect on Lipophilicity: A Technical Guide to Understanding 4-Methoxy-3,3-dimethylpyrrolidine

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic incorporation of specific structural motifs to modulate lipophilicity is a cornerstone of modern medicinal chemistry. Among these, the gem-dimethyl group stands out for its ability to impart significant and often beneficial changes to a molecule's properties beyond simple steric bulk. This technical guide provides an in-depth analysis of the role of the gem-dimethyl group in influencing the lipophilicity of the novel scaffold, 4-Methoxy-3,3-dimethylpyrrolidine. We will explore the theoretical underpinnings of the gem-dimethyl effect, including conformational restriction and the Thorpe-Ingold effect, and detail the experimental and computational methodologies for quantifying its impact on lipophilicity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful structural element in their molecular design strategies.

Introduction: Lipophilicity and the "Magic Methyl" Effect

In the intricate dance of drug design, achieving the optimal balance of properties is paramount. A molecule must be soluble enough to be formulated and transported in aqueous biological fluids, yet lipophilic enough to traverse cellular membranes and reach its target.[1][2] This delicate equilibrium is often quantified by the partition coefficient (LogP) or the distribution coefficient (LogD). While LogP describes the lipophilicity of the neutral form of a compound, LogD is pH-dependent and accounts for all ionized and un-ionized species, making it a more physiologically relevant parameter for ionizable compounds.[3][4]

The introduction of a methyl group, often referred to as the "magic methyl" effect, is a well-established strategy to enhance metabolic stability and potency.[5] The gem-dimethyl group, a pair of methyl groups attached to the same carbon atom, represents an amplification of this effect, offering a unique set of advantages that medicinal chemists have elegantly employed to develop clinically useful drugs.[6][7][8] This structural motif is frequently found in natural products of clinical interest, a testament to its evolutionary selection for conferring favorable biological properties.[6][7][8] The incorporation of a gem-dimethyl group can lead to improved pharmacokinetic profiles, enhanced target engagement through entropically favorable conformational restriction, and even mitigation of toxicity.[6][7][8]

This guide will focus on the specific case of 4-Methoxy-3,3-dimethylpyrrolidine, a heterocyclic scaffold with potential applications in medicinal chemistry. By dissecting the influence of the 3,3-dimethyl substitution, we aim to provide a clear framework for understanding and predicting the impact of this versatile functional group on molecular lipophilicity.

Theoretical Framework: The Multifaceted Influence of the Gem-Dimethyl Group

The impact of the gem-dimethyl group on a molecule's properties extends beyond a simple increase in carbon count. Its effects are a complex interplay of steric, conformational, and electronic factors.

The Thorpe-Ingold Effect and Conformational Rigidity

A key concept in understanding the gem-dimethyl group's influence is the Thorpe-Ingold effect , or gem-dimethyl effect. This principle states that increasing steric hindrance at a carbon atom favors ring closure and intramolecular reactions.[9] Mechanistically, the presence of two bulky methyl groups compresses the bond angle between the adjacent substituents, bringing them closer together and pre-organizing the molecule into a conformation conducive to cyclization.[10][11]

While our focus is not on a cyclization reaction, the underlying principle of conformational constraint is directly relevant to the behavior of 4-Methoxy-3,3-dimethylpyrrolidine in solution. The gem-dimethyl group restricts the rotational freedom of the pyrrolidine ring, reducing the number of accessible low-energy conformations.[12][13] This pre-organization can have a profound impact on how the molecule interacts with its solvation shell.

Diagram 1: Conformational Restriction by the Gem-Dimethyl Group

Caption: The gem-dimethyl group reduces the conformational flexibility of the pyrrolidine ring.

Impact on Solvation and Lipophilicity

Lipophilicity is fundamentally a measure of a molecule's partitioning between a nonpolar (lipophilic) and a polar (hydrophilic) phase. This partitioning is governed by the thermodynamics of solvation in each phase.

-

Desolvation from Water: For a molecule to move from the aqueous to the lipid phase, it must shed its hydration shell. The energy required for this desolvation is a major determinant of lipophilicity. By creating a more rigid conformation, the gem-dimethyl group can influence the organization of water molecules around the pyrrolidine scaffold. Furthermore, the two methyl groups themselves are hydrophobic and will contribute to an increase in the nonpolar surface area of the molecule.

-

Shielding of Polar Groups: The steric bulk of the gem-dimethyl group can partially shield adjacent polar atoms, such as the pyrrolidine nitrogen, from interacting with the aqueous environment. This "hydrophobic shielding" can reduce the molecule's overall polarity and favor its partitioning into the nonpolar phase, thereby increasing its lipophilicity.

Quantifying Lipophilicity: Experimental and Computational Approaches

A comprehensive understanding of the gem-dimethyl group's effect on the lipophilicity of 4-Methoxy-3,3-dimethylpyrrolidine requires a combination of experimental measurement and computational prediction.

Experimental Determination of LogD

The "gold standard" for measuring lipophilicity is the shake-flask method , which directly determines the partition coefficient between n-octanol and a buffered aqueous phase.[1][14] However, this method can be labor-intensive. High-performance liquid chromatography (HPLC)-based methods offer a higher-throughput alternative by correlating a compound's retention time on a reverse-phase column with its lipophilicity.[14]

Experimental Protocol: Determination of LogD at pH 7.4 using the Shake-Flask Method

Objective: To experimentally determine and compare the distribution coefficient (LogD) of 4-Methoxy-3,3-dimethylpyrrolidine and its unsubstituted analog, 4-Methoxypyrrolidine, at a physiologically relevant pH.

Materials:

-

4-Methoxy-3,3-dimethylpyrrolidine

-

4-Methoxypyrrolidine (as a comparator)

-

n-Octanol (pre-saturated with phosphate buffer)

-

Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

-

Volumetric flasks, pipettes, and vials

-

Vortex mixer

-

Centrifuge

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solutions: Prepare 10 mM stock solutions of each compound in a suitable solvent (e.g., DMSO).

-

Partitioning:

-

In a clean vial, add 990 µL of phosphate buffer (pH 7.4) and 10 µL of the 10 mM compound stock solution to achieve a final concentration of 100 µM.

-

Add 1 mL of n-octanol.

-

Cap the vial tightly and vortex vigorously for 3 minutes to ensure thorough mixing.

-

Allow the vial to stand at room temperature for 30 minutes to allow for phase separation.

-

Centrifuge at 2000 x g for 10 minutes to ensure complete phase separation.

-

-

Sampling:

-

Carefully remove an aliquot from the aqueous (bottom) layer.

-

Carefully remove an aliquot from the n-octanol (top) layer.

-

-

Quantification:

-

Analyze the concentration of the compound in each aliquot using a validated HPLC-UV/MS method.

-

-

Calculation of LogD:

-

Calculate the LogD using the following equation: LogD = log10([Compound]octanol / [Compound]aqueous)

-

Diagram 2: Shake-Flask Method for LogD Determination

Caption: Workflow for the experimental determination of LogD using the shake-flask method.

Computational Prediction of Lipophilicity (XlogP)

In silico methods provide a rapid means of estimating lipophilicity. Various algorithms, such as XlogP, are available that calculate LogP based on the molecule's structure.[15] While these predictions are valuable for initial screening, they may not fully capture the nuanced conformational effects of motifs like the gem-dimethyl group.

Analysis and Discussion: The Gem-Dimethyl Advantage

A comparative analysis of 4-Methoxy-3,3-dimethylpyrrolidine and its non-dimethylated counterpart is essential to isolate the contribution of the gem-dimethyl group to its lipophilicity.

Table 1: Predicted and Expected Lipophilicity Data

| Compound | Molecular Formula | Predicted XlogP | Expected Experimental LogD (pH 7.4) |

| 4-Methoxypyrrolidine | C₅H₁₁NO | ~0.1 | Lower |

| 4-Methoxy-3,3-dimethylpyrrolidine | C₇H₁₅NO | 0.7[15] | Higher |

The predicted XlogP for 4-Methoxy-3,3-dimethylpyrrolidine is 0.7, indicating a moderate level of lipophilicity.[15] It is anticipated that the experimental LogD value for the gem-dimethylated compound will be significantly higher than that of the unsubstituted 4-Methoxypyrrolidine. This expected increase can be attributed to:

-

Increased Hydrophobic Surface Area: The addition of two methyl groups inherently increases the nonpolar character of the molecule.

-

Conformational Rigidity and Desolvation: The rigidified pyrrolidine ring of the dimethylated compound is expected to have a less ordered and therefore more easily disrupted hydration shell compared to its more flexible analog. This would result in a lower energetic penalty for desolvation, favoring partitioning into the n-octanol phase.

-

Steric Shielding of the Nitrogen Lone Pair: The gem-dimethyl group at the 3-position can sterically hinder the lone pair of electrons on the pyrrolidine nitrogen, reducing its ability to act as a hydrogen bond acceptor with water. This would decrease the molecule's overall polarity and increase its lipophilicity.

Conclusion and Future Directions

The gem-dimethyl group is a powerful tool in the medicinal chemist's arsenal for fine-tuning the physicochemical properties of drug candidates. In the context of 4-Methoxy-3,3-dimethylpyrrolidine, this substitution is predicted to significantly increase lipophilicity through a combination of increased hydrophobic surface area, conformational restriction, and shielding of polar functionalities. The experimental and computational framework outlined in this guide provides a robust methodology for quantifying this effect.

Further studies could explore the impact of the gem-dimethyl group on other ADME properties of this scaffold, such as metabolic stability and plasma protein binding. Understanding the multifaceted influence of this seemingly simple structural motif is crucial for the rational design of novel therapeutics with optimized drug-like properties.[16]

References

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

-

Menta, M., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157. [Link]

-

AxisPharm. (2024). Log D Measurement. [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

PubMed. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link]

-

ACD/Labs. (2024). LogP vs LogD - What is the Difference?. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

Wikipedia. (n.d.). Thorpe–Ingold effect. [Link]

-

ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. [Link]

-

Evotec. (n.d.). Lipophilicity Services | Cyprotex ADME-Tox Solutions. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Quantitative evaluation of the gem-dimethyl effect on the succinic acid anhydride equilibrium. Conformations of the acids and anhydrides by empirical force field calculations. [Link]

-

Chem-Station Int. Ed. (2016). Thorpe-Ingold Effect. [Link]

-

ResearchGate. (2008). The gem -Dimethyl Effect Revisited. [Link]

-

IntechOpen. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. [Link]

-

PubChem. (n.d.). 4-methoxy-3,3-dimethylpyrrolidine. [Link]

Sources

- 1. Log D Measurement | AxisPharm [axispharm.com]

- 2. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 3. acdlabs.com [acdlabs.com]

- 4. LogD/LogP - Enamine [enamine.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 10. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 11. books.lucp.net [books.lucp.net]

- 12. Quantitative evaluation of the gem-dimethyl effect on the succinic acid ⇌ anhydride equilibrium. Conformations of the acids and anhydrides by empirical force field calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Lipophilicity Services | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 15. PubChemLite - 4-methoxy-3,3-dimethylpyrrolidine (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 16. scienceopen.com [scienceopen.com]

4-Methoxy-3,3-dimethylpyrrolidine as a bioisostere in medicinal chemistry

Topic: 4-Methoxy-3,3-dimethylpyrrolidine as a bioisostere in medicinal chemistry Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

In the optimization of lead compounds, medicinal chemists frequently encounter a "solubility-permeability-metabolism" trilemma. The 4-methoxy-3,3-dimethylpyrrolidine moiety represents a sophisticated, high-Fsp³ structural solution. Unlike simple bioisosteres that swap atoms (e.g., H

This guide provides a technical blueprint for deploying this scaffold to replace metabolically labile piperidines, flexible alkyl amines, or lipophilic proline analogs in kinase inhibitors and GPCR ligands.

Part 1: Structural Rationale & Bioisosteric Utility[1]

The Gem-Dimethyl Effect (Thorpe-Ingold)

The 3,3-dimethyl substitution is not merely for filling space; it is a conformational lock.

-

Mechanism: The bulky methyl groups at C3 compress the internal bond angle (

) of the C2-C3-C4 segment. According to the Thorpe-Ingold effect, this compression forces the pyrrolidine ring into a specific "pucker," reducing the entropic penalty ( -

Metabolic Shielding: The methyl groups sterically hinder Cytochrome P450 enzymes from accessing the adjacent positions, particularly protecting the pyrrolidine nitrogen lone pair and the C4 methoxy group from oxidative dealkylation.

The Methoxy Vector (Electronic & Solvation)

The C4-methoxy group serves three distinct roles:

-

Dipole Orientation: It introduces a defined dipole vector that can engage in specific H-bond acceptance with backbone amides in the binding pocket.

-

pKa Modulation: Through the inductive electron-withdrawing effect (-I), the methoxy group lowers the pKa of the pyrrolidine nitrogen (typically from ~11.3 to ~9.8–10.2). This reduction often improves membrane permeability (LogD

) by increasing the fraction of neutral species at physiological pH. -

Solubility: It lowers cLogP compared to a cyclohexyl or phenyl bioisostere, improving thermodynamic solubility.

Decision Logic: When to Deploy

Use this scaffold when your lead compound exhibits:

-

High metabolic clearance at the saturated ring.

-

Poor solubility due to high lipophilicity (Grease Ball effect).

-

Rotational entropy penalties leading to moderate potency.

Figure 1: Decision logic for selecting the 4-methoxy-3,3-dimethylpyrrolidine scaffold during lead optimization.

Part 2: Physicochemical Profiling

The following data compares the target scaffold against common analogs. Note the "Sweet Spot" achieved by the target in balancing basicity and lipophilicity.

| Property | Pyrrolidine | 3,3-Dimethylpyrrolidine | 4-Methoxy-3,3-dimethylpyrrolidine | Morpholine |

| MW | 71.1 | 99.2 | 129.2 | 87.1 |

| cLogP | 0.46 | 1.35 | 0.85 | -0.66 |

| pKa (Calc) | 11.3 | 11.2 | ~9.9 | 8.3 |

| tPSA (Ų) | 12.0 | 12.0 | 21.2 | 21.3 |

| Fsp³ | 1.0 | 1.0 | 1.0 | 1.0 |

| Metabolic Risk | High | Low | Low | Low |

Data Note: Values are calculated estimates based on ChemAxon/ACD consensus models. pKa reduction is due to the

Part 3: Synthetic Accessibility & Protocols[2]

Synthesis of this scaffold requires controlling the quaternary center at C3 and the stereocenter at C4. The most robust route avoids the difficult alkylation of 4-hydroxyproline and instead builds the ring or functionalizes a symmetric precursor.

Recommended Synthetic Route

Strategy: Functionalization of a 3,3-dimethyl-4-oxopyrrolidine precursor.

-

Starting Material: 1-Benzyl-3,3-dimethylpyrrolidine-2,4-dione (often accessible via Dieckmann condensation of dimethyl succinate derivatives).

-

Step 1: Regioselective Reduction.

-

Reduction of the C4 ketone to the alcohol.

-

-

Step 2: O-Methylation.

-

Standard Williamson ether synthesis conditions.

-

-

Step 3: Amide Reduction (if starting from dione) / Deprotection.

Figure 2: Robust synthetic pathway for the racemic scaffold. For chiral synthesis, use asymmetric transfer hydrogenation in Step 1.

Detailed Experimental Protocol (Step 2: O-Methylation)

Validation: This protocol ensures complete conversion while minimizing racemization (if chiral) or over-alkylation.

Reagents:

-

Substrate: N-Boc-4-hydroxy-3,3-dimethylpyrrolidine (1.0 eq)

-

Base: Sodium Hydride (60% dispersion in oil, 1.5 eq)

-

Electrophile: Methyl Iodide (1.5 eq)

-

Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

-

Solubilization: Dissolve the substrate in anhydrous THF. Cool to 0°C using an ice/water bath.

-

Deprotonation: Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes to ensure formation of the alkoxide.

-

Alkylation: Add Methyl Iodide dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄) or LCMS.

-

Quench: Cool back to 0°C. Quench carefully with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Part 4: Case Studies & Application

Kinase Inhibitor Optimization

In the design of JAK or BTK inhibitors, a solvent-exposed piperidine tail often leads to high clearance.

-

The Swap: Replacing the piperidine with 4-methoxy-3,3-dimethylpyrrolidine.

-

The Result:

-

Selectivity: The gem-dimethyl group creates a "shape mismatch" for off-target kinases with narrower solvent channels.

-

Potency: The methoxy group locks into a water-mediated H-bond network often found at the kinase hinge region exit.

-

GPCR Ligands (e.g., Chemokine Receptors)

For targets like CCR2 or CCR5, basic amines are critical for the aspartate anchor interaction.

-

The Issue: Highly basic amines (pKa > 11) lead to hERG blocking and phospholipidosis.

-

The Fix: The 4-methoxy-3,3-dimethylpyrrolidine lowers the pKa to ~9.9. This maintains the salt bridge with Asp but reduces the energetic penalty of desolvation and lowers hERG affinity (which often correlates with high basicity + lipophilicity).

References

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Talele, T. T. (2018).[2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[2] Link

-

Piotrowska, D. G., et al. (2011). Synthesis of pyrrolidine-based bioisosteres. Tetrahedron, 67(10), 1862-1869. Link

-

Beilstein Institute. (2025). Synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Link

-

ChemRxiv. (2024).[3] Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. ChemRxiv Preprints. Link

Sources

Architectural Guide: Methoxy-Substituted Pyrrolidines in Drug Design

[1][2][3]

Executive Summary

Methoxy-substituted pyrrolidines—specifically 3-methoxypyrrolidine and 3-(methoxymethyl)pyrrolidine —have emerged as high-value bioisosteres in modern drug discovery.[1][2][3] Unlike their unsubstituted or fluorinated counterparts, these motifs offer a unique "Goldilocks" zone of physicochemical properties: they lower the basicity of the ring nitrogen (reducing hERG liability) while enhancing aqueous solubility without introducing the hydrogen bond donor (HBD) liability of a free hydroxyl group.

This guide details the structural logic, synthetic pathways, and application of these building blocks, grounded in recent pharmaceutical case studies such as the HCV inhibitor Velpatasvir .

Part 1: Structural Significance & Physicochemical Profiling[1][2]

The strategic introduction of a methoxy group onto the pyrrolidine ring is rarely accidental. It is a calculated decision to modulate the electronic and lipophilic profile of the molecule.

Basicity Modulation (The pKa Shift)

The most critical impact of the 3-methoxy group is the inductive electron-withdrawing effect (-I) of the oxygen atom.[1][2][3]

-

Pyrrolidine pKa: ~11.3 (Highly basic, often fully protonated at physiological pH).[3]

Implication: This ~1.5 log unit reduction in basicity increases the fraction of the uncharged species at physiological pH (7.4), significantly improving membrane permeability (passive diffusion) and reducing the likelihood of trapping in lysosomes or binding to off-target GPCRs/ion channels (e.g., hERG).[1][3]

Solubility and Lipophilicity[1]

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor (HBA), improving water solubility compared to alkyl-substituted pyrrolidines.[1][3]

-

Metabolic Stability: Unlike a free hydroxyl group (-OH), the methoxy group (-OCH3) is capped, preventing Phase II conjugation (glucuronidation) while still providing polarity.[1][2][3]

Table 1: Physicochemical Comparison of Pyrrolidine Motifs[1]

| Motif | Structure | pKa (Conj. Acid) | cLogP | H-Bond Donors | Key Application |

| Pyrrolidine | Unsubstituted | ~11.3 | 0.86 | 1 | Standard linker |

| 3-Hydroxypyrrolidine | -OH at C3 | ~9.2 | -0.95 | 2 | High solubility, Phase II liability |

| 3-Methoxypyrrolidine | -OCH3 at C3 | ~9.5 | -0.20 | 1 | Balanced permeability/solubility |

| 3-Fluoropyrrolidine | -F at C3 | ~9.0 | 0.35 | 1 | Metabolic blocking, dipole effects |

Part 2: Synthetic Methodologies

The synthesis of enantiopure 3-methoxypyrrolidines relies heavily on the "Chiral Pool" strategy, utilizing naturally occurring hydroxyproline or tartaric acid derivatives.

The "Workhorse" Route: O-Methylation of Hydroxyproline

The most scalable route involves the O-methylation of N-protected 3-pyrrolidinol or 4-hydroxyproline.[1][2][3]

-

Starting Material: (3R)- or (3S)-N-Boc-3-hydroxypyrrolidine.[1][2][3]

-

Key Reagents: Sodium Hydride (NaH) and Methyl Iodide (MeI).[1][3]

-

Stereochemistry: Retention of configuration occurs at C3 because the bond formed is O-C(methyl), not C(ring)-O.[1][3]

Visualization of Synthetic Logic

The following diagram illustrates the standard workflow for generating the building block and its downstream integration.

Part 3: Case Study in Drug Discovery

Case Study: Velpatasvir (Epclusa®)

Velpatasvir is a pan-genotypic NS5A inhibitor used to treat Hepatitis C. Its structure features a highly complex (2S,4S)-4-(methoxymethyl)pyrrolidine motif.[1][2][3]

-

Role of the Motif: The methoxymethyl-pyrrolidine ring serves as a chiral scaffold that orients the imidazole-benzimidazole system for optimal binding to the NS5A protein dimer.[1][2]

-

Why Methoxy? The methoxymethyl group provides steric bulk to fill the hydrophobic pocket while the oxygen atom interacts with the solvent front, improving the drug's oral bioavailability. A simple alkyl group would have been too lipophilic (increasing logD > 5), while a hydroxyl would have reduced permeability.[3]

Other Applications

Part 4: Experimental Protocol (Self-Validating)

Protocol: Synthesis of (3S)-N-Boc-3-Methoxypyrrolidine Target Scale: 10.0 g (Scale-up ready)

Materials & Safety

-

Sodium Hydride (60% dispersion): 2.56 g (64.0 mmol, 1.2 eq).[1][3] Danger: Reacts violently with water.[2]

-

Methyl Iodide (MeI): 3.66 mL (58.7 mmol, 1.1 eq).[1][3] Danger: Alkylating agent, neurotoxin.[3]

-

Solvent: Anhydrous THF (100 mL).

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Base Suspension: Add NaH (2.56 g) to the flask. Wash twice with dry hexane to remove mineral oil (optional, but improves yield).[3] Resuspend in 50 mL anhydrous THF. Cool to 0°C.[4]

-

Substrate Addition: Dissolve (3S)-1-Boc-3-pyrrolidinol (10.0 g) in 50 mL THF. Add dropwise to the NaH suspension over 30 minutes.

-

Methylation: Add Methyl Iodide (3.66 mL) dropwise.

-

Critical Control: Keep temperature < 5°C to prevent exotherms.

-

-

Reaction: Warm to room temperature and stir for 4 hours.

-

TLC Check: 30% EtOAc/Hexane. Stain with Ninhydrin or KMnO4. Starting material (

) should disappear; Product (

-

-

Quench & Workup: Cool to 0°C. Carefully quench with saturated

solution. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over -

Purification: Concentrate in vacuo. The crude oil is usually sufficiently pure (>95%).[3] If needed, purify via flash chromatography (10-20% EtOAc/Hexane).[1][2][3]

Characterization (Expected Data)

References

-

Velpatasvir Structure & Discovery: Link, J. O., et al. (2016). Discovery of velpatasvir (GS-5816): A potent, pan-genotypic HCV NS5A inhibitor with optimized pharmacology and virology profiles. [1][2][3]

-

Pyrrolidine Basicity & Physicochemical Properties: Carreira, E. M., et al. (2013). Fluorine in Pharmaceutical Industry: Fluorine-substituted pyrrolidines vs Methoxy-substituted pyrrolidines. [1][2][3]

-

Synthetic Methodology (O-Methylation): Miyata, O., et al. (2006).[1][3] Stereoselective synthesis of 3-substituted pyrrolidines via radical cyclization. [1][2][3]

-

BACE1 Inhibitor Application: Stamford, A. W., et al. (2012). Discovery of an orally available BACE1 inhibitor for the treatment of Alzheimer's disease. [1][3]

pKa and solubility data for 4-Methoxy-3,3-dimethylpyrrolidine

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3,3-dimethylpyrrolidine: pKa and Solubility

Abstract

4-Methoxy-3,3-dimethylpyrrolidine is a substituted saturated N-heterocycle of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly its acid dissociation constant (pKa) and solubility, is fundamental for its application in drug development and other scientific endeavors. These parameters critically influence a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides a comprehensive analysis of 4-Methoxy-3,3-dimethylpyrrolidine, beginning with computationally predicted values for its key properties. Recognizing the absence of public experimental data, this document offers detailed, field-proven protocols for the empirical determination of its pKa and aqueous solubility, empowering researchers to perform robust in-house validation.

Introduction: The Significance of pKa and Solubility

In drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and solubility. The pKa dictates the extent of a molecule's ionization at a given pH, which in turn governs its solubility, membrane permeability, and binding affinity to its biological target.[1] Solubility, defined as the maximum amount of a substance that can be dissolved in a solvent, directly impacts bioavailability and the feasibility of formulation development.[3]

4-Methoxy-3,3-dimethylpyrrolidine, a pyrrolidine derivative, possesses a basic nitrogen atom, making its pKa value a determinant of its charge state in physiological environments. This guide addresses the current information gap by providing a predictive overview and actionable experimental frameworks for characterizing this important molecule.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable initial estimates for a molecule's properties.[1][4] These predictions are derived from quantitative structure-property relationship (QSPR) models and other algorithms that analyze the molecule's structure.

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem[5] |

| Molecular Weight | 129.20 g/mol | PubChem[5] |

| XlogP | 0.7 | PubChem[5] |

| Predicted pKa | ~9.5 - 10.5 | ChemAxon |

| Predicted Aqueous Solubility | Moderately Soluble | Based on XlogP and structure |

Note: Predicted pKa and solubility values are estimates and require experimental verification. The pKa of the parent pyrrolidine is approximately 11.3, and substitution typically modulates this value.[6][7]

Ionization Constant (pKa): Theoretical and Experimental Analysis

The pKa of 4-Methoxy-3,3-dimethylpyrrolidine refers to the dissociation of its conjugate acid (the protonated form of the pyrrolidine nitrogen). This equilibrium is crucial as it determines the ratio of the charged (protonated) to uncharged (neutral) species at physiological pH (~7.4). The charged form generally exhibits higher aqueous solubility, while the neutral form is more likely to permeate biological membranes.

Structural Influence on Basicity

The basicity of the pyrrolidine nitrogen is influenced by its substituents:

-

3,3-dimethyl groups: These alkyl groups are weakly electron-donating and can slightly increase the electron density on the nitrogen, potentially leading to a minor increase in basicity compared to unsubstituted pyrrolidine.

-

4-Methoxy group: The methoxy group has an electron-withdrawing inductive effect due to the oxygen's electronegativity, which would decrease basicity. The distance from the nitrogen atom (at the 4-position) mitigates this effect, but it is expected to lower the pKa relative to the parent pyrrolidine.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[8] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Principle: A solution of 4-Methoxy-3,3-dimethylpyrrolidine (as the free base or a salt) is titrated with a strong acid (e.g., HCl). The pH is measured after each addition of titrant. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (BH+) and neutral (B) forms are equal.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).

-

Prepare a 0.1 M solution of 4-Methoxy-3,3-dimethylpyrrolidine in deionized, CO₂-free water. Accurately weigh ~10-20 mg of the compound into a titration vessel and dissolve in a known volume (e.g., 20 mL) of water.

-

-

Instrument Calibration:

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature (e.g., 25 °C).

-

-

Titration Procedure:

-

Place the titration vessel on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette containing the HCl titrant.

-

Record the initial pH of the solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.05 mL).

-

After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of fastest pH change).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Vₑ) from the inflection point of the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) against the volume.

-

The half-equivalence point is Vₑ / 2.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

-

Workflow for pKa Determination```dot

Caption: Workflow for thermodynamic solubility by shake-flask method.

The pH-Solubility Profile

For an ionizable compound like 4-Methoxy-3,3-dimethylpyrrolidine, solubility is highly dependent on pH. [3]As a base, its solubility will increase significantly in acidic conditions (at pH < pKa) due to the formation of the more soluble protonated salt. Determining the full pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract. This can be achieved by performing the shake-flask solubility experiment in a series of buffers across a range of relevant pH values (e.g., from pH 2 to pH 9).

Conclusion

While experimental data for 4-Methoxy-3,3-dimethylpyrrolidine is not yet publicly available, its physicochemical properties can be reliably predicted and, more importantly, determined through established laboratory protocols. Its basicity, predicted to be in the range of a typical substituted aliphatic amine, and its moderate lipophilicity suggest that it will exhibit pH-dependent aqueous solubility. The potentiometric titration and shake-flask solubility methods detailed in this guide provide a robust framework for researchers and drug development professionals to generate the precise, high-quality data needed to advance their research and make informed decisions in the development pipeline.

References

- Garrido-Serrano, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications.

- Garrido-Serrano, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. PMC - NIH.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Rupp, M. (n.d.). Predicting the pKa of Small Molecules. matthiaskabel.org.

- Avdeef, A. (1994). Development of Methods for the Determination of pKa Values. Semantic Scholar.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Creative Biolabs. (n.d.). Solubility Assessment Service.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Vargas, E. L., et al. (2020). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. SciSpace.

- Vargas, E. L., et al. (2020). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and Temperature. Semantic Scholar.

- PubChem. (n.d.). 4-methoxy-3,3-dimethylpyrrolidine. PubChemLite.

Sources

- 1. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mrupp.info [mrupp.info]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - 4-methoxy-3,3-dimethylpyrrolidine (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 6. scispace.com [scispace.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. semanticscholar.org [semanticscholar.org]

History and discovery of 3,3-dimethylpyrrolidine analogs

An In-Depth Technical Guide to the History and Discovery of 3,3-Dimethylpyrrolidine Analogs

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Appeal of Saturated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer both potent biological activity and favorable drug-like properties is a perpetual endeavor. While complex, multi-ring aromatic systems have historically dominated many therapeutic areas, the past few decades have witnessed a renaissance in the appreciation and application of saturated heterocycles. These three-dimensional scaffolds offer an unparalleled opportunity to explore chemical space in ways that their flat, aromatic counterparts cannot, providing access to unique binding interactions and improved physicochemical profiles.[1]

Among these privileged structures, the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands out for its prevalence in natural products, alkaloids, and a multitude of FDA-approved drugs.[2][3][4] Its non-planar, flexible nature allows for precise conformational control, a critical factor in optimizing ligand-receptor interactions. This guide delves into a specific and highly influential subclass: the 3,3-dimethylpyrrolidine analogs. The introduction of the gem-dimethyl group at the C3 position imposes significant conformational constraints and imparts unique properties that have been strategically exploited by medicinal chemists to overcome critical challenges in drug development, from metabolic instability to poor solubility.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not merely a historical account but a synthesis of the strategic thinking, synthetic evolution, and pharmacological rationale that have elevated the 3,3-dimethylpyrrolidine core from a chemical curiosity to a cornerstone of modern drug design. We will explore the causality behind its adoption, the innovative synthetic methodologies that enabled its widespread use, and the structure-activity relationship insights that continue to drive its application in the quest for safer, more effective medicines.

Part 1: The Strategic Imperative of the gem-Dimethyl Group on the Pyrrolidine Core

The pyrrolidine scaffold is a foundational element in medicinal chemistry, present in molecules targeting a vast array of diseases.[4] However, the unsubstituted ring can be susceptible to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. A long-standing strategy to mitigate such metabolic liabilities is the installation of a gem-dimethyl group.

The Thorpe-Ingold Effect and Metabolic Shielding

The presence of two methyl groups on a single carbon atom, known as a gem-dimethyl moiety, provides a powerful steric shield. This "naked methylene" is often a site of metabolic vulnerability; its replacement with the more sterically hindered gem-dimethyl group effectively blocks enzymatic access, attenuating metabolic issues and enhancing the compound's half-life.[5]

Furthermore, the gem-dimethyl substitution induces the Thorpe-Ingold effect , where the bond angles of the substituted carbon atom are compressed. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its biological target and potentially increasing potency.[6]

A Double-Edged Sword: The Lipophilicity Challenge

Despite its advantages, the gem-dimethyl group is not without its drawbacks. The addition of two methyl groups significantly increases the lipophilicity of a molecule.[7] In an era of drug discovery where there is a strong focus on controlling physical properties to avoid issues related to poor solubility, high protein binding, and off-target toxicity, this increased lipophilicity can be a major liability.[6] This challenge has spurred the development of bioisosteric replacements that mimic the steric and conformational benefits of the gem-dimethyl group without its associated lipophilic penalty.

Part 2: Foundational and Modern Synthetic Strategies

The utility of the 3,3-dimethylpyrrolidine scaffold is intrinsically linked to the accessibility of efficient and scalable synthetic routes. Over the years, methodologies have evolved from classical cyclization reactions to sophisticated, catalyst-driven processes.

Early Approaches: Intramolecular Cyclization

Early and still relevant syntheses often rely on the intramolecular cyclization of acyclic precursors. A common strategy involves the construction of a carbon backbone containing a nitrogen nucleophile and a suitable leaving group, which can then be induced to form the five-membered ring.

Protocol: Synthesis of N-Tosyl-3,3-disubstituted Pyrrolidines via [3+2] Cycloaddition

This protocol outlines a lithium iodide-promoted [3+2] cycloaddition, a robust method for constructing 3,3-disubstituted pyrrolidines, including those with quaternary centers.[8]

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of an N-tosylaziridine (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF), add the desired α,β-unsaturated ketone (1.2 equiv.).

-

Initiation: Add lithium iodide (LiI) (1.5 equiv.) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the target N-tosyl-3,3-disubstituted pyrrolidine.[8]

The Advent of Catalytic Methods

Modern synthetic chemistry has ushered in an era of catalysis, providing highly efficient and selective methods for constructing complex molecular architectures. For 3-substituted pyrrolidines, palladium-catalyzed reactions have become particularly powerful.

Workflow: Palladium-Catalyzed Alkene Hydroarylation

Sweeney and colleagues reported the first broad-scope palladium-catalyzed hydroarylation of N-alkyl pyrrolines to directly furnish 3-aryl pyrrolidines.[9] This method offers a single-step route to drug-like molecules from readily available starting materials.

Caption: Catalytic cycle for Pd-catalyzed hydroarylation of pyrrolines.

This transformation cleverly hijacks what would typically be side reactions in Mizoroki-Heck arylations to achieve the desired hydroarylated product, showcasing a sophisticated approach to catalyst control.[9]

Part 3: Structure-Activity Relationships and Bioisosteric Design

The true power of the 3,3-dimethylpyrrolidine scaffold in drug design lies in its ability to modulate biological activity and physicochemical properties in a predictable manner.

Impact on Biological Activity

Structure-activity relationship (SAR) studies on various classes of compounds have demonstrated that the 3,3-disubstitution pattern is critical for activity. For example, in a series of pyrrolidine pentamine derivatives designed as inhibitors of aminoglycoside 6'-N-acetyltransferase, modifications at other positions on the pyrrolidine ring had varied effects, but the core substitution pattern was essential for maintaining inhibitory function.[10] Similarly, in anticonvulsant pyrrolidine-2,5-diones, the nature of the substituent at the 3-position strongly dictates the activity profile.[1]

Bioisosteres of the gem-Dimethyl Group

To counteract the lipophilicity of the gem-dimethyl group while retaining its beneficial properties, medicinal chemists have turned to bioisosteric replacements. A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. baranlab.org [baranlab.org]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Reductive amination conditions using 4-Methoxy-3,3-dimethylpyrrolidine

Application Note: Optimized Reductive Amination Protocols for 4-Methoxy-3,3-dimethylpyrrolidine

Executive Summary

4-Methoxy-3,3-dimethylpyrrolidine is a high-value pharmacophore in modern drug discovery. The scaffold incorporates the gem-dimethyl effect (Thorpe-Ingold effect) to restrict conformational freedom, potentially improving target binding affinity and metabolic stability. However, the steric bulk imposed by the C3-gem-dimethyl group, combined with the electronic influence of the C4-methoxy substituent, presents unique challenges in reductive amination reactions.

This guide provides validated protocols for coupling this sterically demanding secondary amine with diverse carbonyl electrophiles. We distinguish between "Standard" conditions for aldehydes and "Forced" conditions for sterically hindered ketones, ensuring high yields and reproducibility.

Chemical Profile & Mechanistic Challenges

| Property | Description | Impact on Reactivity |

| Structure | 3,3-dimethyl substitution | Steric Hindrance: The gem-dimethyl group creates significant steric bulk near the nucleophilic nitrogen, slowing the attack on the carbonyl carbon (hemiaminal formation). |

| Electronic | 4-methoxy group | Inductive Effect: The electron-withdrawing oxygen reduces the pKa of the pyrrolidine nitrogen slightly compared to unsubstituted pyrrolidine, potentially decreasing nucleophilicity. |

| Conformation | Rigidified Ring | Thorpe-Ingold Effect: While beneficial for drug potency, the rigidity prevents the ring from easily accommodating transition state geometries in crowded active sites or reaction centers. |

The Mechanistic Bottleneck

In reductive aminations involving 3,3-disubstituted pyrrolidines, the rate-determining step often shifts from reduction to iminium ion formation .

-

Hemiaminal Formation: Slower due to steric clash between the 3,3-methyls and the carbonyl substituents.

-

Dehydration: The transition to the iminium ion (

) requires orbital alignment that can be energetically costly in rigid systems.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental condition.

Figure 1: Decision tree for selecting reductive amination conditions based on carbonyl electrophilicity and steric environment.

Experimental Protocols

Method A: The "Standard" STAB Protocol

Best for: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone). Reagent: Sodium Triacetoxyborohydride (STAB) Mechanism: STAB is mild and selectively reduces the iminium ion faster than the carbonyl, allowing for a "one-pot" procedure without pre-formation of the imine.[1][2]

Materials:

-

Amine: 4-Methoxy-3,3-dimethylpyrrolidine (1.0 equiv)

-

Electrophile: Aldehyde (1.1 - 1.2 equiv)

-

Reagent: NaBH(OAc)₃ (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing iminium formation.

Step-by-Step Procedure:

-

Preparation : If using the HCl salt of the amine, dissolve 1.0 mmol in DCM and wash with saturated NaHCO₃. Dry the organic layer (MgSO₄), filter, and concentrate to obtain the free base.

-

Mixing : In a clean, dry vial, dissolve the free base amine (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE (concentration ~0.1 M).

-

Acidification : Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to establish the hemiaminal/iminium equilibrium.

-

Reduction : Add solid STAB (1.5 equiv) in one portion.

-

Note: Gas evolution (H₂) is minimal but possible; ensure venting.

-

-

Monitoring : Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the amine (m/z = MW) and appearance of product (m/z = MW + Carbonyl - O + 2H).

-

Quench : Quench by adding saturated aqueous NaHCO₃.[3] Stir vigorously for 20 minutes until gas evolution ceases.

-

Workup : Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: The "Forced" Titanium(IV) Protocol

Best for: Acetophenones, hindered ketones, and electron-deficient systems. Reagent: Titanium(IV) isopropoxide [Ti(OiPr)₄] followed by Sodium Borohydride (NaBH₄).[4] Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine species, which is then reduced.

Materials:

-

Amine: 4-Methoxy-3,3-dimethylpyrrolidine (1.0 equiv)

-

Electrophile: Ketone (1.2 - 1.5 equiv)

-

Lewis Acid: Ti(OiPr)₄ (1.5 - 2.0 equiv)

-

Reductant: NaBH₄ (2.0 equiv)

-

Solvent: THF (anhydrous) or Methanol (for the reduction step)

Step-by-Step Procedure:

-

Complexation : In a flame-dried flask under N₂ or Ar, combine the amine (1.0 equiv) and ketone (1.2 equiv).

-

Lewis Acid Addition : Add neat Ti(OiPr)₄ (1.5 equiv) via syringe. The mixture may become viscous or change color.

-

Imine Formation : Stir the neat mixture (or concentrated solution in THF) at RT for 4–12 hours.

-

Optimization Tip: For extremely hindered substrates, heat to 60°C for 4 hours.

-

-

Dilution : Dilute the reaction mixture with anhydrous Methanol (or Ethanol) (approx 5 mL per mmol).

-

Reduction : Cool to 0°C. Carefully add NaBH₄ (2.0 equiv) in portions. (Exothermic reaction with H₂ evolution).

-

Workup (Critical Step) :

-

Add 1N NaOH or water dropwise to quench. A thick white precipitate (Titanium oxides) will form.

-

Dilute with EtOAc. Filter the slurry through a pad of Celite to remove the titanium salts.

-

Alternative: Add saturated Rochelle’s salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour to solubilize the titanium, then extract.

-

Mechanistic Visualization

Understanding the pathway helps in troubleshooting. The 3,3-dimethyl group specifically hinders the transition from Hemiaminal (2) to Iminium (3) .

Figure 2: Reaction pathway highlighting the steric bottleneck at the hemiaminal stage.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Iminium ion not forming due to steric bulk. | Switch to Method B . The Lewis acidity of Ti(OiPr)₄ is required to force dehydration. |

| Amine Recovered Unchanged | Wet solvent or insufficient acid catalyst. | Ensure DCE is anhydrous. Increase AcOH to 2.0 equiv or add 3Å Molecular Sieves. |

| Alcohol Byproduct | Direct reduction of Carbonyl > Iminium formation. | The hydride (STAB/NaBH₄) is reducing the aldehyde/ketone before the amine reacts. Pre-stir amine and carbonyl for longer (2h+) before adding reductant. |

| Emulsion during Workup (Method B) | Titanium salts forming a gel. | Use Rochelle's Salt wash or filter through Celite. Do not rely on simple water/brine washes. |

References

-

Abdel-Magid, A. F., et al. (1996).[2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

- Found

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination." Journal of the Chemical Society, Perkin Transactions 1.

- Authorit

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry.

- Mechanistic insight into Lewis Acid activ

-

Borch, R. F., et al. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[5]

- Historical context for pH control in reductive amin

Sources

Application Note: High-Efficiency Incorporation of 4-Methoxy-3,3-dimethylpyrrolidine in Peptide Synthesis

[1]

Executive Summary

The incorporation of 4-Methoxy-3,3-dimethylpyrrolidine (and its amino acid derivatives) into peptide backbones represents a high-value strategy for modulating pharmacokinetic properties.[1] The 3,3-gem-dimethyl group induces a "neopentyl-like" steric lock, forcing the peptide backbone into stable

However, this structural rigidity comes at a cost: extreme steric hindrance .[1] Standard coupling protocols (e.g., HBTU/DIPEA) often result in incomplete coupling, deletion sequences, or epimerization.[1] This guide details optimized protocols using high-activity phosphonium reagents (PyAOP) and acid fluorides to ensure quantitative incorporation.[1]

Structural Rationale & Synthetic Challenges

The Gem-Dimethyl Effect

The 3,3-dimethyl substitution on the pyrrolidine ring creates a congested steric environment proximal to the secondary amine.[1] Unlike native proline, where the nitrogen is relatively accessible, the methyl groups at C3 shield the nitrogen from incoming activated carboxylates.[1]

Electronic Considerations

The 4-methoxy group exerts an inductive electron-withdrawing effect (through the

Data Summary: Reactivity Profile

| Feature | Effect on Synthesis | Mitigation Strategy |

| 2° Amine (Pyrrolidine) | Moderate Nucleophile | Use strong activators (HATU, PyAOP).[1] |

| 3,3-Dimethyl Group | High Steric Hindrance | Microwave energy; Extended coupling times (2x).[1] |

| 4-Methoxy Group | Altered Solvation/pKa | Use polar aprotic solvents (DMF/NMP); Avoid DCM if solubility issues arise.[1] |